N-[3-(Methylthio)benzyl]propan-2-amine
Description
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Properties
IUPAC Name |
N-[(3-methylsulfanylphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-9(2)12-8-10-5-4-6-11(7-10)13-3/h4-7,9,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGZDDHMRUUUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650796 | |
| Record name | N-{[3-(Methylsulfanyl)phenyl]methyl}propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-11-8 | |
| Record name | N-(1-Methylethyl)-3-(methylthio)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[3-(Methylsulfanyl)phenyl]methyl}propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[3-(Methylthio)benzyl]propan-2-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound, also known as a substituted phenethylamine, possesses a methylthio group that may influence its biological activity. The structural formula can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Monoamine Modulation : Compounds similar to this compound often exhibit activity as monoamine transport inhibitors, which can affect neurotransmitter levels in the brain.
- Antioxidant Activity : The presence of the methylthio group may confer antioxidant properties, potentially mitigating oxidative stress in cellular systems.
- Apoptosis Induction : Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines, similar to other methylthio-substituted compounds .
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of methylthio-substituted benzylamines have shown effectiveness against various bacterial strains. A study demonstrated that such compounds could inhibit bacterial growth by disrupting cell wall synthesis or function .
Anticancer Potential
Several studies have explored the anticancer potential of this compound and related compounds:
- Cell Viability Assays : In vitro experiments using MCF-7 breast cancer cells revealed that treatment with this compound resulted in a concentration-dependent decrease in cell viability, indicating potential cytotoxic effects .
- Apoptosis Studies : Flow cytometric analysis showed that the compound could induce apoptosis in cancer cells, with significant increases in late apoptotic populations observed after treatment .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. The results indicated that at concentrations ranging from 10 µM to 100 µM, the compound significantly reduced cell viability across multiple lines, including MCF-7 and T47D cells. The IC50 value was determined to be approximately 25 µM for MCF-7 cells, suggesting substantial potency .
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, this compound was tested against both Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 µg/mL to 100 µg/mL depending on the strain tested .
Comparative Analysis of Biological Activities
The table below summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| This compound | Moderate | Significant | 25 | Monoamine modulation; apoptosis induction |
| Methylthio-substituted analog | High | Moderate | 30 | Cell wall synthesis disruption |
| Benzylamine derivative | Low | High | 15 | DNA intercalation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
